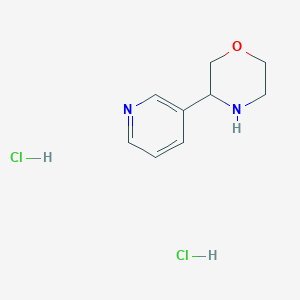

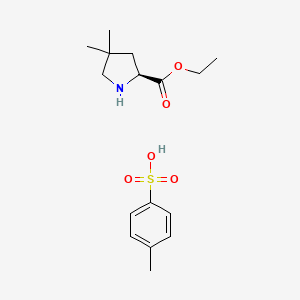

![molecular formula C9H10ClNO3 B6304810 3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride CAS No. 1965308-80-8](/img/structure/B6304810.png)

3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

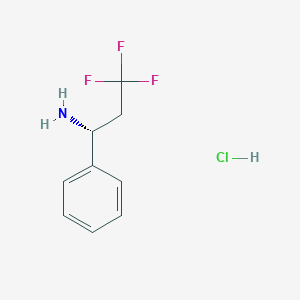

“3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1965308-80-8 . It has a molecular weight of 215.64 .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been described in the literature. One method involves a mechanochemical “parallel synthesis” via a one-pot three-component reaction .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C9H10ClNO3 . The InChI Code for this compound is 1S/C9H9NO3.ClH/c11-9(12)7-5-13-8-4-2-1-3-6(8)10-7;/h1-4,7,10H,5H2,(H,11,12);1H .Physical And Chemical Properties Analysis

The compound is a yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wirkmechanismus

Target of Action

Similar compounds have been shown to have anticancer properties, suggesting potential targets within cancer cell pathways .

Mode of Action

It’s known that the compound is synthesized through a two-step synthetic protocol, involving the formation of a schiff base followed by base-mediated alkylation with phenacyl bromide or substituted phenacyl bromide . This leads to intramolecular cyclization to give a mixture of diastereomers .

Biochemical Pathways

Similar compounds have been shown to have anticancer properties, suggesting that they may affect pathways related to cell proliferation and apoptosis .

Result of Action

Similar compounds have shown anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in cancer cells .

Action Environment

The synthesis of the compound involves a green and efficient catalyst-free, mild one-pot, multicomponent synthetic strategy , suggesting that the synthesis process is environmentally friendly.

Vorteile Und Einschränkungen Für Laborexperimente

3,4-DHBOC-HCl has a number of advantages and limitations for use in laboratory experiments. The main advantage of 3,4-DHBOC-HCl is its high potency, which makes it an attractive tool for research into protein synthesis and cell biology. Additionally, 3,4-DHBOC-HCl is relatively easy to synthesize and relatively inexpensive, making it an attractive option for researchers on a budget. However, 3,4-DHBOC-HCl has a number of limitations for use in laboratory experiments. For example, 3,4-DHBOC-HCl is not water-soluble and must be dissolved in organic solvents for use in experiments. Additionally, 3,4-DHBOC-HCl is not very stable and must be stored at low temperatures to prevent degradation.

Zukünftige Richtungen

There are a number of potential future directions for the use of 3,4-DHBOC-HCl in scientific research. For example, 3,4-DHBOC-HCl could be used to study the effects of protein synthesis inhibition on cell death, apoptosis, and autophagy in a variety of cell types. Additionally, 3,4-DHBOC-HCl could be used to study the role of protein synthesis in cancer cells. Additionally, 3,4-DHBOC-HCl could be used to study the effects of protein synthesis inhibition on cell growth and differentiation. Additionally, 3,4-DHBOC-HCl could be used to study the regulation of gene expression and the role of protein synthesis in cell differentiation. Additionally, 3,4-DHBOC-HCl could be used to study the effects of protein synthesis inhibition on the development of diseases such as Alzheimer's disease and Parkinson's disease. Finally, 3,4-DHBOC-HCl could be used to study the effects of protein synthesis inhibition on the development of drug resistance in cancer cells.

Synthesemethoden

3,4-DHBOC-HCl can be synthesized using a variety of methods. The most common method for synthesizing 3,4-DHBOC-HCl is the reaction of ethylbenzene with hydrochloric acid in the presence of a catalyst. The reaction is carried out at a temperature between 50 and 100°C and results in the formation of 3,4-DHBOC-HCl. Other methods for synthesizing 3,4-DHBOC-HCl include the reaction of benzaldehyde with hydrochloric acid in the presence of a catalyst, the reaction of ethylbenzene with hydrochloric acid in the presence of a catalyst, and the reaction of ethylbenzene with hydrochloric acid in the presence of a base.

Wissenschaftliche Forschungsanwendungen

3,4-DHBOC-HCl has been used in a variety of research applications. It has been used to study the regulation of gene expression, protein synthesis, and cell differentiation. Additionally, 3,4-DHBOC-HCl has been used to study the effects of protein synthesis inhibition on cell death, apoptosis, and autophagy. 3,4-DHBOC-HCl has also been used in a number of studies investigating the role of protein synthesis in cancer cells. Additionally, 3,4-DHBOC-HCl has been used in a variety of studies investigating the effects of protein synthesis inhibition on cell growth and differentiation.

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.ClH/c11-9(12)7-5-13-8-4-2-1-3-6(8)10-7;/h1-4,7,10H,5H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRADRYFXGWXRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2O1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

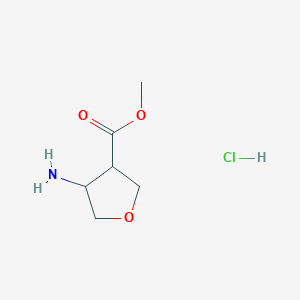

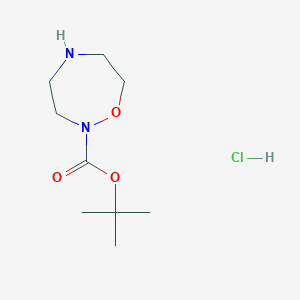

![trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid t-butyl ester](/img/structure/B6304760.png)

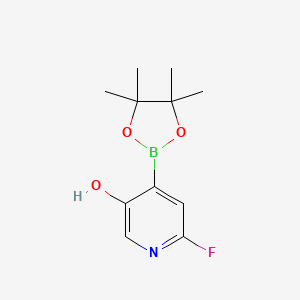

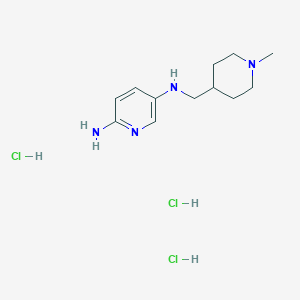

![2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride](/img/structure/B6304774.png)

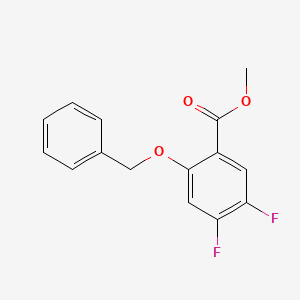

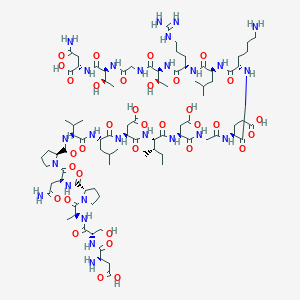

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B6304803.png)

![2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride](/img/structure/B6304828.png)